IMPDH Inhibitory Activity
This compound has been tested for its inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a critical enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapies. The compound demonstrated moderate inhibition of IMPDH2. Data from BindingDB report Ki values of 240 nM, 430 nM, and 440 nM against the IMP and NAD+ substrates, respectively [1]. While these values do not represent a direct head-to-head comparison with a specific analog in the same study, they provide a baseline for the unsubstituted indol-3-yl scaffold. This contrasts with more potent, oxazole-containing indole-based IMPDH inhibitors (IC50 values often in the low nM range) and defines the distinct activity profile of this simpler fragment [2].
| Evidence Dimension | Inhibitory activity against IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM |
| Comparator Or Baseline | More potent indole-based IMPDH inhibitors (e.g., oxazole-containing derivatives) typically exhibit IC50 values in the low nM range (e.g., < 50 nM). |
| Quantified Difference | The target compound's Ki is approximately 5- to 10-fold higher (less potent) than optimized IMPDH inhibitors, defining it as a lower-activity fragment for SAR studies. |
| Conditions | In vitro enzyme inhibition assay using human IMPDH2. |
Why This Matters
This data positions the compound as a validated starting point for fragment-based drug discovery or SAR studies targeting IMPDH, where its moderate activity allows for measurable improvements upon derivatization.
- [1] BindingDB. Affinity data for BDBM50421763: Inhibition of Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Watterson SH, et al. Novel indole-based inhibitors of IMPDH: introduction of hydrogen bond acceptors at indole C-3. Bioorg Med Chem Lett. 2006. View Source
